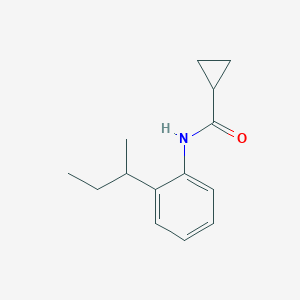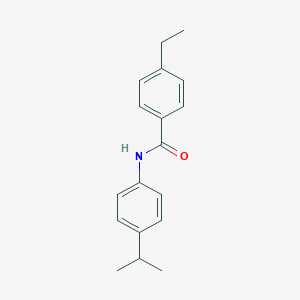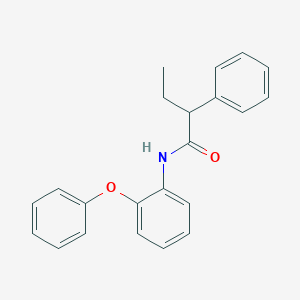
N-(2-phenoxyphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-2-phenylbutanamide, commonly known as PPBA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific research community due to its potential applications in various fields. PPBA is a synthetic compound that can be synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
PPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. PPBA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of PPBA is not fully understood. However, it has been suggested that PPBA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. PPBA has also been found to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
PPBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PPBA has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, PPBA has been found to reduce the activity of TRP channels, which are involved in pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
PPBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its effects are well characterized. However, PPBA also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. In addition, PPBA has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for the study of PPBA. One potential direction is to study its effects on other ion channels, such as calcium channels and potassium channels. Another direction is to study its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of PPBA in vivo, which could pave the way for its potential use in human studies.
Conclusion:
In conclusion, PPBA is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized through various methods and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. PPBA has several advantages for lab experiments, but also has some limitations. Future studies are needed to determine the safety and efficacy of PPBA in vivo and to explore its potential applications in other fields.
Synthesemethoden
PPBA can be synthesized through various methods, including the reaction of 2-phenoxybenzoyl chloride with 2-phenylbutyric acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-phenoxybenzoic acid with 2-phenylbutylamine in the presence of a coupling agent such as DCC.
Eigenschaften
Molekularformel |
C22H21NO2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(2-phenoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C22H21NO2/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24) |
InChI-Schlüssel |
SNYQGYWSRDPBOE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



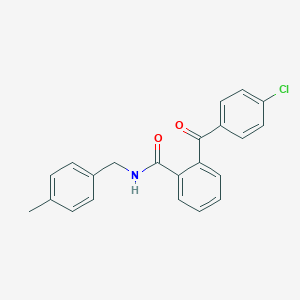

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
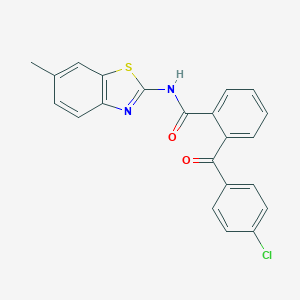

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)
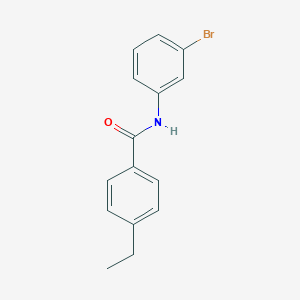
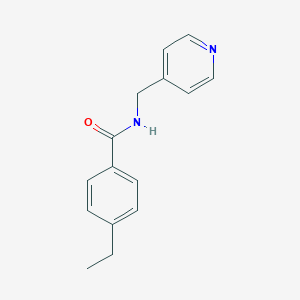
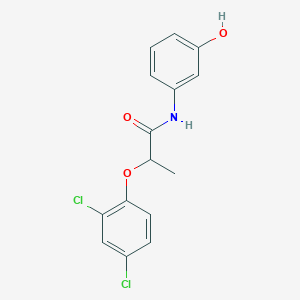
![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
